molecular formula C16H17N5OS3 B13546153 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B13546153
M. Wt: 391.5 g/mol
InChI Key: KQFKEOCJBKQYTR-UHFFFAOYSA-N
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Description

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a quinoline ring, a thiadiazole ring, and multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multiple steps, starting with the preparation of the quinoline and thiadiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide features a complex structure that incorporates both a tetrahydroquinoline and a thiadiazole moiety. This combination suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19N3O1S2\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{1}\text{S}_{2}

This compound consists of:

  • A tetrahydroquinoline ring that contributes to its pharmacological properties.
  • A thiadiazole ring known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and tetrahydroquinoline scaffolds. For example:

  • A derivative with a similar structure exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and A431, with IC50 values in the low micromolar range (e.g., 3.3 µM for MDA-MB-231) .
  • The compound's mechanism of action may involve the inhibition of specific cellular pathways responsible for tumor growth.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Compounds derived from the thiadiazole scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria . For instance, certain derivatives demonstrated MIC values ranging from 16 to 31.25 µg/mL against bacterial strains .
  • The compound's structure may enhance its interaction with microbial targets, leading to increased potency compared to traditional antibiotics.

Anticonvulsant Activity

1,3,4-thiadiazole derivatives are recognized for their anticonvulsant properties:

  • Studies indicate that modifications in the thiadiazole structure can lead to enhanced anticonvulsant activity, possibly through interactions with voltage-gated sodium channels .
  • The presence of a tetrahydroquinoline moiety may contribute synergistically to this effect.

Case Studies and Research Findings

StudyCompound TestedActivityIC50/Effectiveness
Thiadiazole DerivativeAnticancer3.3 µM (MDA-MB-231)
Similar ThiadiazoleAntimicrobialMIC 16–31.25 µg/mL
TetrahydroquinolineAnticonvulsantEffective in animal models

The biological activity of This compound is likely mediated by:

  • Receptor Binding: The compound may bind to specific receptors or enzymes involved in cancer proliferation or microbial growth.
  • Molecular Interactions: Hydrogen bonding and hydrophobic interactions play crucial roles in its binding affinity and specificity towards biological targets.

Properties

Molecular Formula

C16H17N5OS3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5OS3/c1-2-23-16-21-20-15(25-16)19-13(22)9-24-14-11(8-17)7-10-5-3-4-6-12(10)18-14/h7H,2-6,9H2,1H3,(H,19,20,22)

InChI Key

KQFKEOCJBKQYTR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=C(C=C3CCCCC3=N2)C#N

Origin of Product

United States

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